molecular formula C9H12Cl2N2O B1470965 7-Amino-5-methoxyindole dihydrochloride CAS No. 1352394-74-1

7-Amino-5-methoxyindole dihydrochloride

Cat. No.: B1470965
CAS No.: 1352394-74-1
M. Wt: 235.11 g/mol
InChI Key: ASNNGSSRYSMKNB-UHFFFAOYSA-N
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Description

7-Amino-5-methoxyindole dihydrochloride is a high-purity chemical building block of significant interest in medicinal chemistry and pharmacology research. This substituted indole scaffold is a key intermediate for synthesizing more complex molecules. Researchers utilize this and related structures in the development of novel compounds for various applications, including the study of antimicrobial agents and cannabinoid receptor ligands . The methoxyindole core is a privileged structure in drug discovery, found in a range of bioactive molecules . As a reagent, it enables exploration of structure-activity relationships, particularly around the indole ring system. This product is strictly for laboratory research applications. For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

5-methoxy-1H-indol-7-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.2ClH/c1-12-7-4-6-2-3-11-9(6)8(10)5-7;;/h2-5,11H,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNNGSSRYSMKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

7-Amino-5-methoxyindole dihydrochloride is primarily recognized for its role in the synthesis of various bioactive compounds. Its indole structure is a key feature in many pharmacologically active molecules.

Key Applications:

  • Anticancer Agents : The compound is utilized in the development of novel anticancer drugs. For instance, derivatives of 7-amino-5-methoxyindole have shown promising activity against different cancer cell lines, including lung adenocarcinoma and breast cancer cells .
  • Antimicrobial Properties : Studies have demonstrated that derivatives exhibit significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans . The antimicrobial efficacy can be linked to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

Biological Studies

The compound serves as a valuable tool in biological assays, enabling researchers to investigate enzyme activities and receptor interactions.

Case Studies:

  • Enzyme Inhibition : Research has indicated that 7-amino-5-methoxyindole derivatives can inhibit certain enzymes associated with cancer progression, thereby providing insights into potential therapeutic mechanisms .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of 7-amino-5-methoxyindole derivatives with various biological targets, enhancing the understanding of their action mechanisms .

Synthesis of Indole Derivatives

The compound is pivotal in synthetic organic chemistry for creating a wide range of indole derivatives through various chemical reactions.

Synthetic Pathways:

  • One-Pot Reactions : Researchers have developed efficient one-pot synthesis methods that involve 7-amino-5-methoxyindole as a starting material to produce complex indole-based structures with potential biological activities .
  • Functionalization : The methoxy and amino groups on the indole ring allow for further functionalization, enabling the creation of diverse chemical entities with tailored properties for specific applications .

Data Table: Summary of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistrySynthesis of anticancer and antimicrobial agentsActive against lung adenocarcinoma; effective against S. aureus
Biological StudiesEnzyme inhibition and receptor interaction studiesSignificant inhibition of cancer-related enzymes
Synthetic ChemistryCreation of diverse indole derivativesOne-pot synthesis yielding high activity compounds

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Utility: The dihydrochloride form of the target compound simplifies purification and storage, a common advantage noted in indole derivatives .
  • Biological Data: Direct pharmacological studies on this compound are sparse.
  • Safety Profile : Dihydrochloride salts are generally safer to handle than free bases, but specific toxicity data for the target compound remains unaddressed in the evidence .

Preparation Methods

Method Description

  • Reactants: 5-bromoindole and sodium methoxide (in methanol).
  • Catalysts: A combination of a nitrogen-containing heterocyclic ligand (e.g., phenanthroline, bipyridine, methylimidazole) and a monovalent copper complex (cuprous bromide or cuprous chloride).
  • Reaction Conditions: Temperature between 80–120 °C, reaction time 5–10 hours.
  • Catalyst Ratio: Catalyst to 5-bromoindole mass ratio of 0.05–0.1:1; nitrogen ligand to copper complex ratio of 0.8–1.5:0.2–0.6.
  • Sodium Methoxide Molar Ratio: 1.3–2:1 relative to 5-bromoindole.
  • Solvent: Methanol solution with sodium methoxide concentration between 25–35%.

Reaction Mechanism Insight

The copper complex catalyzes the nucleophilic substitution of the bromine atom at the 5-position of the indole ring by the methoxy group from sodium methoxide. The nitrogen-containing heterocycle stabilizes the copper catalyst, enhancing selectivity and conversion efficiency.

Experimental Data

Example Sodium Methoxide Concentration (%) Catalyst Ligand(s) Copper Complex Temp (°C) Time (h) Conversion (%) Selectivity (%) Product Purity (%)
1 30 Phenanthroline Cuprous bromide 120 10 97.1 95.2 96.1
2 30 Phenanthroline Cuprous bromide 120 7 95.6 94.4 -
3 30 Bipyridine Cuprous bromide 100 8 96.8 93.5 -
4 25 Methylimidazole Cuprous bromide 120 10 95.1 92.4 -
5 35 Phenanthroline + Bipyridine Cuprous bromide 120 10 97.3 94.7 -
6 30 Phenanthroline + Bipyridine Cuprous chloride 100 9 96.7 92.1 -

Table 1: Summary of 5-Methoxyindole Synthesis Examples

Advantages

  • High conversion rates (>95%) and selectivity (>90%).
  • Use of a novel catalyst system reduces cost compared to traditional cuprous iodide catalysts.
  • Mild reaction conditions without harsh reagents.
  • Environmentally friendlier with reduced waste.

Formation of the Dihydrochloride Salt

The final step involves converting 7-amino-5-methoxyindole into its dihydrochloride salt to improve its stability and solubility:

  • The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or water).
  • The dihydrochloride salt precipitates or crystallizes upon cooling.
  • The solid is filtered, washed, and dried.

This salt formation is a standard procedure for amine-containing compounds to enhance their pharmaceutical handling properties.

Summary Table of Preparation Steps

Step Description Key Conditions/Notes Outcome
1 Synthesis of 5-methoxyindole Cu-catalyzed methoxylation of 5-bromoindole; 80–120 °C; 5–10 h; nitrogen ligand + Cu(I) catalyst High yield and purity of 5-methoxyindole
2 Introduction of 7-amino group Likely nitration at 7-position followed by reduction Formation of 7-amino-5-methoxyindole
3 Formation of dihydrochloride salt Treatment with HCl in solvent, crystallization Stable 7-amino-5-methoxyindole dihydrochloride

Research Findings and Notes

  • The copper-catalyzed methoxylation method is a significant improvement over previous methods using expensive and high-dosage cuprous iodide catalysts, offering better economics and environmental profile.
  • The use of nitrogen-containing heterocyclic ligands (phenanthroline, bipyridine, methylimidazole) is crucial for catalyst activity and selectivity.
  • Reaction parameters such as temperature, catalyst ratio, and sodium methoxide concentration critically influence yield and purity.
  • The preparation of the amino derivative and salt formation are well-established in organic synthesis but require careful control to maintain regioselectivity and compound stability.

Q & A

Q. What are the optimal synthesis conditions for 7-Amino-5-methoxyindole dihydrochloride?

Methodological Answer: Synthesis typically involves a multi-step procedure starting with indole derivatives. Key steps include:

  • Methoxy group introduction : Use alkylation or demethylation reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Amination : Employ reductive amination or catalytic hydrogenation with palladium catalysts for selective amine group addition .
  • Salt formation : React the free base with hydrochloric acid (HCl) in anhydrous ethanol to form the dihydrochloride salt, ensuring stoichiometric excess of HCl (2:1 molar ratio) for complete protonation .
  • Purification : Use reverse-phase HPLC with C18 columns and mobile phases like water/acetonitrile (0.1% TFA) to isolate high-purity product (>98%) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation and oxidation .
  • Handling : Follow SOPs for hydrochloride salts, including PPE (gloves, lab coats) and fume hood use to minimize inhalation risks. Document training per institutional safety protocols .
  • Stability monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., free base formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound?

Methodological Answer:

  • NMR discrepancies : Compare spectra with structurally analogous compounds (e.g., 7-Methoxytryptamine dihydrochloride) to assign peaks. Use deuterated DMSO-d6 to avoid solvent interference .
  • Mass spectrometry anomalies : Perform high-resolution MS (HRMS) to distinguish between isotopic clusters (e.g., chlorine isotopes in dihydrochloride) and fragmentation patterns. Cross-validate with theoretical m/z values .
  • Data normalization : Use internal standards (e.g., TMS for NMR) and replicate analyses to address batch-to-batch variability .

Q. What experimental designs are recommended for studying the compound’s role in enzyme inhibition (e.g., LSD1)?

Methodological Answer:

  • Enzyme assays : Use fluorogenic substrates (e.g., H3K4-methylated peptides) to measure LSD1 inhibition kinetics. Include positive controls (e.g., Bomedemstat dihydrochloride) and IC50 calculations .
  • Cellular models : Treat leukemia cell lines (e.g., THP-1) with 10–100 µM concentrations and monitor H3K4 methylation via Western blot .
  • Dose-response analysis : Optimize solubility in PBS (pH 7.4) or DMSO (<0.1% final concentration) to avoid solvent toxicity .

Q. How does the dihydrochloride form impact bioavailability compared to the free base in preclinical studies?

Methodological Answer:

  • Solubility testing : Compare solubility in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using shake-flask methods. Dihydrochloride salts typically exhibit 2–3x higher solubility than free bases .
  • Pharmacokinetics : Administer equimolar doses (e.g., 10 mg/kg) to rodent models and measure plasma concentrations via LC-MS/MS. Dihydrochloride forms often show faster Tmax due to enhanced dissolution .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?

Methodological Answer:

  • Controlled stability studies : Incubate samples in buffers (pH 3–9) at 25°C and 37°C. Monitor degradation via UV-Vis (λ = 280 nm) and correlate with HPLC retention times .
  • Mechanistic insights : Use Arrhenius plots to predict shelf-life. Dihydrochloride salts are prone to hydrolysis at pH >8, forming 7-Amino-5-methoxyindole free base, which may precipitate .
  • Mitigation strategies : Adjust formulation pH to 4–6 and include stabilizers (e.g., ascorbic acid) for long-term storage .

Analytical Method Optimization

Q. What chromatographic methods are most effective for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC conditions : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Retention time typically falls at 8–10 minutes .
  • Detection : UV detection at 254 nm for indole derivatives. For trace analysis, employ tandem MS with ESI+ ionization (m/z 221.1 → 165.0) .
  • Validation : Ensure linearity (R² >0.99) across 1–100 µg/mL and LOD/LOQ <0.5 µg/mL .

Advanced Synthetic Challenges

Q. How can researchers improve yield in large-scale synthesis of this compound?

Methodological Answer:

  • Catalyst optimization : Screen Pd/C vs. Raney nickel for amination steps. Pd/C often provides higher yields (>85%) but requires rigorous catalyst recycling .
  • Process intensification : Use flow chemistry for HCl gas introduction, ensuring precise stoichiometry and reducing side reactions .
  • Byproduct management : Implement in-line IR spectroscopy to monitor reaction progress and terminate at >95% conversion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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